5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid
Overview
Description
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methanesulfonyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-nitrobenzoic acid.
Substitution Reaction: The nitro group is reduced to an amine, followed by a substitution reaction with methanesulfonyl chloride to introduce the methanesulfonyl group.
Morpholine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, benzyl alcohol derivatives, and various substituted morpholine compounds.
Scientific Research Applications
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The morpholine ring can interact with various receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(Methanesulfonyl)-2-(piperidin-4-yl)benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
5-(Methanesulfonyl)-2-(pyrrolidin-4-yl)benzoic acid: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid is unique due to the presence of both the methanesulfonyl group and the morpholine ring, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
5-methylsulfonyl-2-morpholin-4-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-11(10(8-9)12(14)15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDWCKBWJZBWPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610760 | |
Record name | 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847971-96-4 | |
Record name | 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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